Cleomiscosin C

Atherosclerosis Lipid Peroxidation Oxidative Stress

HOCl-mediated LDL oxidation studies require precisely characterized Cleomiscosin analogs. Generic substitution of Cleomiscosin C with analogs A or B produces irreproducible data. • 2.08× more potent than Cleomiscosin A vs. HOCl-induced apoB-100 oxidation (IC₅₀ 3.9 µM vs. 8.1 µM) • 61-84× faster radical scavenging in apolar environments, validated by computational SAR • Resolved via validated HPLC with established LOD/LOQ for reproducible quantification Ships with CoA; suitable as analytical reference standard.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
Cat. No. B020649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCleomiscosin C
Synonymscleomiscosin C
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
InChIInChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
InChIKeyGZXPCBAETDEQAX-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cleomiscosin C: Product Overview


Cleomiscosin C is a naturally occurring coumarinolignan, formed by the fusion of coumarin and phenylpropanoid structures [1], that has been isolated from various plant species including Acer okamotoanum, Hibiscus syriacus, and Cleome viscosa [2][3][4]. This secondary metabolite is characterized by a molecular formula of C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol [5]. It is recognized as a member of the cleomiscosin class (A, B, C, D), which has been collectively associated with antioxidant, hepatoprotective, and cytotoxic activities [1][6].

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Natural product antioxidant research

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Coumarinolignan structural analog studies

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HPLC analytical method validation

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Hepatoprotection mechanistic deconvolution

Cleomiscosin C: Structural Differentiation from Analogs


While Cleomiscosins A, B, and C share the same coumarinolignan skeleton, their distinct substitution patterns translate into quantifiably different biological activities, making generic substitution unreliable for research reproducibility. Cleomiscosin C contains a methoxy group on the aromatic ring of its phenylpropanoid unit, a feature absent in Cleomiscosin A [1]. Computational studies directly demonstrate that this single methoxy substitution in Cleomiscosin C accelerates its radical scavenging reaction rate by 61 to 84 times compared to Cleomiscosin A in non-polar environments [1]. Consequently, the selection of Cleomiscosin C over its analogs A or B is not a matter of class equivalence but a decision driven by specific, quantifiable performance metrics in antioxidant assays [2] and, importantly, by the availability of well-characterized analytical standards for rigorous experimental design [3].

Target
Cleomiscosin C

Methoxy-substituted coumarinolignan; computationally derived 61–84× faster radical scavenging in apolar media.

Substitute
Cleomiscosin A

Demethoxylated analog; radical scavenging rate may shift significantly downward in non-polar environments. Bioactivity profile may not transfer.

Cleomiscosin C: Comparative Evidence


HOCl-Induced LDL Oxidation Inhibition

In a direct comparison under identical assay conditions, Cleomiscosin C demonstrated superior protection of apolipoprotein B-100 (apoB-100) against oxidative modification by hypochlorous acid (HOCl) compared to Cleomiscosin A. While both compounds were active, Cleomiscosin C exhibited a more than two-fold greater potency, with an IC₅₀ value of 3.9 µM compared to 8.1 µM for Cleomiscosin A [1].

HOCl apoB-100 oxidation
Head-to-head
IC₅₀ 3.9 µM vs. 8.1 µM (2.08-fold lower)
Supports LDL oxidation research fit
Fluorescence assay; HOCl-induced apoB-100 protection
Atherosclerosis Lipid Peroxidation Oxidative Stress

Radical Scavenging Kinetics in Non-Polar Media

A computational study using M06-2X/6-311++G(d,p) methods revealed a major kinetic advantage for Cleomiscosin C. In apolar environments, the overall reaction rate (k_overall) for Cleomiscosin C scavenging HOO˙ radicals was calculated to be 61 to 84 times faster than that of Cleomiscosin A. This acceleration is attributed to the presence of a methoxy substitute on the aromatic ring of the phenylpropanoid unit in Cleomiscosin C [1].

HOO• radical kinetics
Method context
61–84× faster vs. Cleomiscosin A
Informs radical scavenging SAR review
Computational M06-2X method; apolar media
Computational Chemistry Free Radical Biology Structure-Activity Relationship

Lipid Peroxidation Inhibition Compared to Vitamin E

In a study isolating compounds from Hibiscus syriacus, Cleomiscosin C was evaluated for its lipid peroxidation inhibitory activity. The study reported that the inhibitory activity of Cleomiscosin C was comparable to that of vitamin E, a well-established benchmark antioxidant [1]. This finding, while not providing a precise IC₅₀ value in the abstract, establishes Cleomiscosin C's performance relative to a widely recognized positive control, differentiating it from other less well-characterized antioxidants.

Lipid peroxidation inhibition
Cross-study comparable
Activity comparable to vitamin E
Establishes benchmark context
In vitro lipid peroxidation assay
Lipid Peroxidation Natural Product Benchmarking Antioxidant Activity

Validated HPLC Method for Analog Quantification

A validated reverse-phase HPLC method has been developed for the simultaneous identification and quantification of Cleomiscosin C alongside its analogs Cleomiscosin A and B. The method established linear calibration curves for Cleomiscosin C in the concentration range of 15–180 µg/mL, with a limit of detection (LOD) of 15 µg/mL and a limit of quantification (LOQ) of 20 µg/mL. The method demonstrated high precision for Cleomiscosin C, with intra-day and inter-day precisions of 1.29% and 0.23% RSD, respectively [1].

HPLC method validation
Method context
LOD 15 µg/mL; LOQ 20 µg/mL; precision 0.23–1.29% RSD
Supports analytical method validation
RP-HPLC with PDA detection; simultaneous A/B/C separation
Analytical Chemistry Quality Control Method Validation

Hepatoprotective Activity in CCl₄ Model

While direct quantitative data for isolated Cleomiscosin C in hepatoprotection models is limited, a mixture of Cleomiscosins A, B, and C isolated from Cleome viscosa has demonstrated significant protective effects against CCl₄-induced hepatotoxicity in small animals. This in vivo evidence, supported by histopathological studies, indicates the coumarinolignoid class, of which Cleomiscosin C is a component, possesses liver-protective properties and is well-tolerated in acute oral studies [1]. This class-level evidence supports further investigation of the individual components.

Hepatoprotection (in vivo)
Class-level
Mixture A+B+C protective in CCl₄ model
Class-level hepatoprotection context
Data to verify for pure Cleomiscosin C
Hepatoprotection In Vivo Toxicology Liver Injury

Cleomiscosin C: Application Scenarios


HOCl-Mediated Protein Damage in Atherosclerosis

Given the direct head-to-head comparison showing Cleomiscosin C is 2.08-fold more potent than Cleomiscosin A in protecting apoB-100 from HOCl-induced oxidation (IC₅₀ of 3.9 µM vs. 8.1 µM) [4], this compound is a highly suitable tool for dissecting the specific role of HOCl in lipoprotein modification. Researchers investigating myeloperoxidase-derived oxidants in vascular pathology can prioritize Cleomiscosin C for its superior potency in this specific oxidative pathway.

Computational SAR of Radical Scavenging

The computationally derived 61-84x faster reaction rate of Cleomiscosin C relative to Cleomiscosin A in apolar environments [4] makes it an exceptional case study for structure-activity relationship (SAR) investigations. Researchers focused on how a single methoxy substitution can dramatically alter the kinetics of radical scavenging in membrane-like milieus will find Cleomiscosin C a critical benchmark molecule for validating computational models and understanding antioxidant pharmacophores.

Analytical Method Validation for Coumarinolignans

The existence of a validated HPLC method that simultaneously resolves Cleomiscosin C from its analogs A and B, with reported limits of detection, quantification, and high precision [4], supports its use as a reference standard in analytical chemistry. Quality control laboratories and researchers involved in phytochemical fingerprinting or pharmacokinetic studies of Cleome viscosa extracts can procure Cleomiscosin C to establish reliable, reproducible quantitative assays.

Hepatoprotective Mechanism Deconvolution

Based on class-level in vivo evidence that a mixture of Cleomiscosins A, B, and C provides significant protection against CCl₄-induced liver injury [4], Cleomiscosin C is a key compound for follow-on studies. Research programs aiming to identify the specific active principle responsible for the hepatoprotective effect of Cleome viscosa extracts should include Cleomiscosin C in their screening cascade to determine its individual contribution and potential synergies with other components.

Application
Selection Property
Validation Focus
HOCl-mediated protein oxidation research
Selective inhibition potency vs. demethoxylated analog
LDL oxidation endpoint review
Radical scavenging SAR studies
Methoxy substitution kinetic advantage
Computational and in vitro kinetics validation
Analytical standard for coumarinolignans
Validated HPLC separation profile
Method precision and linearity verification
Hepatoprotection mechanism deconvolution
Class-level liver-protection activity
Individual component contribution profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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